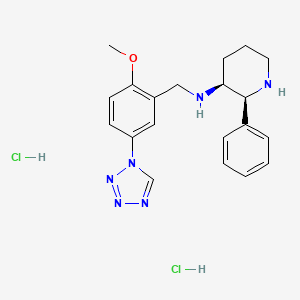

GR 203040

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

GR 203040 has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of NK1 receptor antagonists.

Biology: The compound is employed in the investigation of substance P and its role in various biological processes.

Medicine: this compound has shown potential as an antiemetic agent, particularly in the treatment of chemotherapy-induced nausea and vomiting.

Industry: The compound is used in the development of new pharmaceuticals targeting NK1 receptors.

Wirkmechanismus

Target of Action

GR 203040, also known as (2-Methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine, is a potent and selective antagonist of the Neurokinin 1 (NK1) receptor . The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily binds to the neuropeptide Substance P, which is involved in various physiological processes including pain perception, stress response, and emesis .

Mode of Action

As an antagonist, this compound binds to the NK1 receptor and blocks its activation by Substance P . This prevents the downstream signaling cascades triggered by the NK1 receptor, thereby inhibiting the physiological responses associated with Substance P .

Biochemical Pathways

The primary pathway affected by this compound is the Substance P/NK1 receptor signaling pathway . By blocking the NK1 receptor, this compound inhibits the intracellular signaling cascades normally triggered by Substance P. These cascades involve various second messengers and kinases, leading to changes in cellular functions such as gene expression, cell proliferation, and neurotransmitter release .

Pharmacokinetics

It is known that this compound isorally active , suggesting that it is well-absorbed in the gastrointestinal tract. The compound’s ability to inhibit Substance P binding to NK1 receptors in gerbil cerebral cortical membranes after subcutaneous administration suggests that it can cross the blood-brain barrier .

Result of Action

The primary result of this compound’s action is the inhibition of physiological responses mediated by the NK1 receptor . This includes the attenuation of pain perception, stress responses, and emesis . In animal models, this compound has been shown to reduce the frequency of acetic acid-induced abdominal constrictions, a measure of visceral pain .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s affinity for the NK1 receptor can vary between species, with lower affinity observed at rat NK1 receptors compared to human, ferret, and gerbil receptors . Additionally, the compound’s pharmacokinetics and bioavailability may be affected by factors such as pH, temperature, and the presence of other substances in the body .

Biochemische Analyse

Biochemical Properties

GR 203040 is known for its high affinity and selectivity towards NK1 receptors. It potently inhibits substance P binding to these receptors with a pKi value ranging from 10.1 to 10.5 . The compound interacts primarily with the NK1 receptor, a G-protein-coupled receptor, and displays minimal affinity for other receptor types. This selective inhibition is crucial for its antiemetic and analgesic properties, as substance P is involved in pain transmission and emesis .

Cellular Effects

This compound exerts significant effects on various cell types by modulating NK1 receptor activity. In cellular models, this compound has been shown to inhibit substance P-induced responses, such as calcium mobilization and neurotransmitter release . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in astrocytoma cells, this compound reduces the expression of pro-inflammatory cytokines, highlighting its potential anti-inflammatory effects .

Molecular Mechanism

At the molecular level, this compound acts by binding to the NK1 receptor, preventing substance P from interacting with the receptor. This competitive inhibition blocks the downstream signaling pathways activated by substance P, including the activation of phospholipase C, inositol trisphosphate production, and calcium release . Additionally, this compound’s binding to the NK1 receptor stabilizes the receptor in an inactive conformation, further inhibiting its activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under standard storage conditions, with minimal degradation observed over extended periods . Long-term studies in vitro have shown that this compound maintains its inhibitory effects on NK1 receptor activity, with no significant loss of potency . In vivo studies have also indicated sustained antiemetic and analgesic effects over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits substance P-induced responses without causing significant adverse effects . At higher doses, some toxic effects have been observed, including mild gastrointestinal disturbances and transient changes in behavior . These findings highlight the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The primary enzymes involved in its metabolism include cytochrome P450 isoforms, which facilitate the oxidation and subsequent conjugation of the compound . These metabolic pathways ensure the efficient clearance of this compound from the body, minimizing the risk of accumulation and toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins, which facilitate its uptake and distribution to target tissues . This compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular weight .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with the NK1 receptor on the cell membrane . The compound’s activity is influenced by its localization, as it must reach the receptor to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von GR 203040 umfasst mehrere wichtige Schritte:

Bildung des Piperidinrings: Der erste Schritt beinhaltet die Bildung des Piperidinrings, die durch eine Reihe von Cyclisierungsreaktionen erreicht wird.

Einführung der Phenylgruppe: Die Phenylgruppe wird durch eine Friedel-Crafts-Acylierungsreaktion eingeführt.

Anbindung der Tetrazolgruppe: Die Tetrazolgruppe wird über eine nucleophile Substitutionsreaktion angebunden.

Endgültige Assemblierung: Der letzte Schritt beinhaltet die Kupplung der Methoxybenzyl-Gruppe an den Piperidinring, gefolgt von der Reinigung, um das Dihydrochloridsalz zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die Produktion im großen Maßstab optimiert. Dies beinhaltet die Verwendung von Reaktionen mit hoher Ausbeute, effizienten Reinigungsverfahren und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

GR 203040 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: Nucleophile und elektrophile Substitutionsreaktionen sind üblich, insbesondere unter Beteiligung der Tetrazol- und Phenylgruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Natriumazid und Alkylhalogenide werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die für weitere pharmakologische Studien verwendet werden können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Referenzverbindung in der Untersuchung von NK1-Rezeptorantagonisten verwendet.

Biologie: Die Verbindung wird bei der Untersuchung von Substanz P und ihrer Rolle in verschiedenen biologischen Prozessen eingesetzt.

Medizin: this compound hat sich als potenzielles Antiemetikum gezeigt, insbesondere bei der Behandlung von Chemotherapie-induzierter Übelkeit und Erbrechen.

Industrie: Die Verbindung wird bei der Entwicklung neuer Medikamente verwendet, die auf NK1-Rezeptoren abzielen.

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Bindung an und Hemmung von NK1-Rezeptoren. Dies verhindert die Bindung von Substanz P, einem Neuropeptid, das an der Schmerzübertragung, Entzündung und Emesis beteiligt ist. Durch die Blockierung von Substanz P kann this compound Schmerzen, Entzündungen und Übelkeit reduzieren .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

GR 205171: Ein weiterer NK1-Rezeptorantagonist mit ähnlichen Eigenschaften, aber unterschiedlicher Pharmakokinetik.

CP-96,345: Ein strukturell unterschiedlicher NK1-Rezeptorantagonist mit vergleichbarer Wirksamkeit.

SR-140333: Ein nicht-peptidischer NK1-Rezeptorantagonist mit unterschiedlichen Bindungseigenschaften.

Einzigartigkeit

GR 203040 ist aufgrund seiner hohen Selektivität und Potenz für NK1-Rezeptoren einzigartig. Es hat eine höhere Affinität zu menschlichen NK1-Rezeptoren im Vergleich zu anderen Arten, was es besonders wertvoll für pharmakologische Studien am Menschen macht .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2-Methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine involves the reaction of 2-methoxy-5-tetrazol-1-ylbenzyl chloride with 2-phenylpiperidin-3-amine in the presence of a base to form the desired product.", "Starting Materials": [ "2-methoxy-5-tetrazol-1-ylbenzyl chloride", "2-phenylpiperidin-3-amine", "Base (e.g. triethylamine or sodium hydroxide)", "Solvent (e.g. dichloromethane or ethanol)" ], "Reaction": [ "Dissolve 2-methoxy-5-tetrazol-1-ylbenzyl chloride in a suitable solvent.", "Add a base to the solution and stir for several minutes to form the reactive intermediate.", "Add 2-phenylpiperidin-3-amine to the solution and stir for several hours to allow for the reaction to occur.", "Quench the reaction by adding an acid to the solution.", "Extract the product using a suitable solvent.", "Purify the product using standard techniques such as column chromatography or recrystallization." ] } | |

CAS-Nummer |

168398-02-5 |

Molekularformel |

C20H25ClN6O |

Molekulargewicht |

400.9 g/mol |

IUPAC-Name |

(2S,3S)-N-[[2-methoxy-5-(tetrazol-1-yl)phenyl]methyl]-2-phenylpiperidin-3-amine;hydrochloride |

InChI |

InChI=1S/C20H24N6O.ClH/c1-27-19-10-9-17(26-14-23-24-25-26)12-16(19)13-22-18-8-5-11-21-20(18)15-6-3-2-4-7-15;/h2-4,6-7,9-10,12,14,18,20-22H,5,8,11,13H2,1H3;1H/t18-,20-;/m0./s1 |

InChI-Schlüssel |

OIVGDFJIFCEEEH-MKSBGGEFSA-N |

Isomerische SMILES |

COC1=C(C=C(C=C1)N2C=NN=N2)CN[C@H]3CCCN[C@H]3C4=CC=CC=C4.Cl |

SMILES |

COC1=C(C=C(C=C1)N2C=NN=N2)CNC3CCCNC3C4=CC=CC=C4.Cl.Cl |

Kanonische SMILES |

COC1=C(C=C(C=C1)N2C=NN=N2)CNC3CCCNC3C4=CC=CC=C4.Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine GR 203040 GR-203040 GR203040 N-(2-methoxy-5-tetrazol-1-ylbenzyl)-2-phenylpiperidin-3-ylamine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

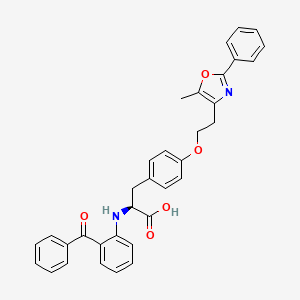

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[(2R,3S,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B1672062.png)